molecular formula C12H14INO3 B3184468 Methyl 5-iodo-2-morpholinobenzoate CAS No. 1131587-23-9

Methyl 5-iodo-2-morpholinobenzoate

Cat. No.: B3184468
CAS No.: 1131587-23-9
M. Wt: 347.15 g/mol
InChI Key: FPRUJPRXFDGUFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-iodo-2-morpholinobenzoate (CAS 1131587-23-9) is a high-value chemical intermediate designed for advanced synthetic organic chemistry and drug discovery research. This compound features a benzoate ester core that is strategically functionalized with an iodine atom at the 5-position and a morpholino group at the 2-position. Its molecular formula is C12H14INO3, and it has a molecular weight of 347.15 g/mol . The specific placement of these substituents makes it an exceptionally versatile building block. The primary research value of this compound lies in its application in metal-catalyzed cross-coupling reactions. The iodine substituent is an excellent leaving group, enabling transformations such as the Sonogashira cross-coupling reaction to introduce alkynyl moieties . This reaction is a powerful tool for creating molecular diversity and is widely used in medicinal chemistry to synthesize novel compounds for biological screening, including potential anticancer and acetylcholinesterase inhibition agents . As a sophisticated synthetic intermediate, it is intended for use by qualified researchers in laboratory settings only. Safety Information: This compound is subject to the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the safety data sheet (SDS) prior to use and handle it with appropriate personal protective equipment (PPE) in a well-ventilated environment. Handling and Storage: To maintain stability and purity, the product should be stored sealed in a dry environment at 2-8°C . This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for application to humans or animals.

Properties

CAS No.

1131587-23-9

Molecular Formula

C12H14INO3

Molecular Weight

347.15 g/mol

IUPAC Name

methyl 5-iodo-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C12H14INO3/c1-16-12(15)10-8-9(13)2-3-11(10)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3

InChI Key

FPRUJPRXFDGUFZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)I)N2CCOCC2

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)N2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5-iodo-2-morpholinobenzoate with three analogs: Methyl 5-amino-2-morpholinobenzoate, Methyl 2-morpholinobenzoate, and Methyl 5-halo-2-morpholinobenzoate derivatives.

Structural and Functional Differences

  • Methyl 5-amino-2-morpholinobenzoate (CAS 4031-84-9): Replacing iodine with an amino group (-NH₂) alters electronic properties and reactivity. The amino group increases nucleophilicity, enabling participation in condensation or acylation reactions. However, this substitution reduces stability under oxidative conditions compared to the iodo analog . Molecular Formula: C₁₂H₁₆N₂O₃ Molecular Weight: 236.27 g/mol Hazards: Classified as acutely toxic (oral, Category 4; H302), skin irritant (H315), and eye irritant (H319) .
  • However, the absence of a halogen or amino group limits its utility in targeted drug design.
  • Methyl 5-halo-2-morpholinobenzoate derivatives (e.g., chloro, bromo): Halogen substituents (Cl, Br) at the 5-position provide intermediate reactivity between iodine and hydrogen. Bromo analogs, for instance, are less reactive in cross-coupling than iodo derivatives but more stable under photolytic conditions.

Physicochemical and Toxicological Data

Property This compound Methyl 5-Amino-2-Morpholinobenzoate Methyl 2-Morpholinobenzoate
Molecular Weight ~318.18 g/mol (estimated) 236.27 g/mol ~207.22 g/mol (estimated)
Reactivity High (iodine-mediated coupling) Moderate (amino-mediated reactions) Low
Stability Sensitive to light/heat Stable at 2–8°C Stable under ambient conditions
Acute Toxicity (Oral) No data H302 (Harmful if swallowed) No data
Skin/Eye Irritation Presumed high (iodine moiety) H315 (Skin), H319 (Eye) Not classified

Key Research Findings

  • Its storage at 2–8°C prevents decomposition, while fire hazards include emissions of carbon oxides and nitrogen oxides .
  • Iodo-substituted analogs are preferred in radiopharmaceuticals due to iodine’s isotopic versatility (e.g., ¹²³I, ¹³¹I). However, their synthesis often requires stringent safety protocols to mitigate iodine’s volatility and toxicity .

Q & A

Q. What are the key synthetic routes for preparing Methyl 5-iodo-2-morpholinobenzoate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzoate core. A common approach includes:

Iodination : Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions.

Morpholine Introduction : Nucleophilic aromatic substitution (SNAr) at the 2-position using morpholine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) .

Esterification : Methyl ester formation via reaction with methyl chloroformate in dichloromethane (DCM) with triethylamine as a base.

  • Optimization Tips :
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Use anhydrous solvents and inert gas purging to avoid hydrolysis of intermediates.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : A combination of analytical techniques is recommended:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., iodine at C5, morpholine at C2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 362.0).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood for all manipulations .
  • Respiratory Protection : For powder handling, use a NIOSH-certified N95 respirator to avoid inhalation of particulates .
  • Waste Disposal : Collect halogenated waste separately and avoid drain disposal due to iodine content .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives of this compound for biological activity studies?

  • Methodological Answer :
  • QSAR Analysis : Use software like Schrödinger or MOE to correlate structural features (e.g., iodine’s electronegativity, morpholine’s conformational flexibility) with target binding affinity .
  • Docking Studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Prioritize derivatives with improved binding scores.
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, solubility) to filter candidates .

Q. What strategies resolve contradictions in reaction yields during iodination of the benzoate precursor?

  • Methodological Answer : Yield discrepancies often arise from:
  • Regioselectivity Issues : Use directing groups (e.g., methoxy) or Lewis acids (e.g., ZnCl₂) to enhance C5 iodination .
  • Side Reactions : Add radical scavengers (e.g., BHT) to suppress poly-iodination.
  • Validation : Compare yields under varying temperatures (0°C vs. RT) and stoichiometries (1.1–2.0 eq I₂) .

Q. How can this compound serve as a scaffold for synthesizing bioactive molecules?

  • Methodological Answer :
  • Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with arylboronic acids to replace iodine with aryl groups for drug-like molecules .
  • Functional Group Interconversion : Reduce the ester to a hydroxymethyl group using LiAlH₄ for prodrug development .
  • Biological Testing : Screen derivatives in enzyme inhibition assays (e.g., kinase panels) with IC₅₀ determination via fluorescence-based methods .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :
  • Solvent Selection : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to improve sustainability.
  • Catalyst Loading : Optimize Pd catalysts for cross-coupling steps to reduce metal residues .
  • Process Monitoring : Implement inline FTIR or PAT (Process Analytical Technology) to track intermediate stability .

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